molecular formula C19H17NNaO7 B050541 Nedocromil sodium CAS No. 69049-74-7

Nedocromil sodium

Numéro de catalogue: B050541
Numéro CAS: 69049-74-7
Poids moléculaire: 394.3 g/mol
Clé InChI: ILVBEEXVTXSUAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Numéro CAS

69049-74-7

Formule moléculaire

C19H17NNaO7

Poids moléculaire

394.3 g/mol

Nom IUPAC

disodium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate

InChI

InChI=1S/C19H17NO7.Na/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);

Clé InChI

ILVBEEXVTXSUAD-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Na+].[Na+]

SMILES canonique

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(N2CC)C(=O)O.[Na]

Autres numéros CAS

69049-74-7

Pictogrammes

Irritant

Numéros CAS associés

69049-73-6 (Parent)

Synonymes

9-Ethyl-6,9-dihydro-4,6-dioxo-10-propyl-4H-pyrano(3,2-g)quinoline-2,8-dicarboxylic acid
Alocril
Brionil
Calcium, Nedocromil
Cetimil
FPL 59002
FPL-59002
FPL59002
Halamid
Irtan
Nedocromil
Nedocromil Calcium
Nedocromil Sodium
Nedocromil, Calcium Salt (1:1)
Nedocromil, Disodium Salt
Nedocromil, Disodium salt, Hydrate
Rapitil
Sodium, Nedocromil
Tilad
Tilade
Tilaire
Tilavist

Origine du produit

United States

Description

Historical Context of Cromones in Anti-Inflammatory Research

The journey of cromones in anti-inflammatory research began with the investigation of a natural product, khellin (B1673630), extracted from the Eastern Mediterranean herb Ammi visnaga. wikipedia.orgnih.govnih.gov Khellin had been used for centuries for its smooth muscle relaxant properties. wikipedia.orgkarger.com In the mid-20th century, researchers, notably Dr. Roger Altounyan, who himself had asthma, began to systematically study derivatives of khellin for their potential in managing asthma. wikipedia.orgnih.govnih.gov This research, driven by the need for effective prophylactic asthma treatments, led to the discovery of cromolyn (B99618) sodium in 1965. wikipedia.orgnih.gov

Cromolyn sodium, a bischromone, was a breakthrough, demonstrating the ability to prevent asthma attacks by stabilizing mast cells and inhibiting the release of inflammatory mediators. wikipedia.orgnih.govmacsenlab.com This pioneering work with cromolyn sodium laid the foundation for the development of a new class of anti-inflammatory drugs. wikipedia.orgtaylorandfrancis.com The success of cromolyn sodium spurred further research to develop more potent analogues. This led to the synthesis of nedocromil (B1678009) sodium in the 1980s by the Fisons pharmaceutical company. frontiersin.orggoogle.com Nedocromil sodium, a second-generation cromone, was designed to have a broader and more potent anti-inflammatory profile compared to its predecessor. ingentaconnect.comnih.gov

Role of this compound as a Non-Steroidal Anti-Inflammatory Agent

This compound established itself as a potent non-steroidal anti-inflammatory agent, distinct from corticosteroids, with a multifaceted mechanism of action primarily centered on the inhibition of inflammatory processes. ingentaconnect.comtaylorandfrancis.comnih.gov Its therapeutic effects are not due to bronchodilator or antihistamine activity. drugbank.comhmdb.ca

Mast Cell Stabilization and Mediator Release Inhibition:

A primary mechanism of this compound is its ability to stabilize mast cells. wikipedia.orgguidetopharmacology.orgmims.com It prevents the degranulation of mast cells upon encountering an allergen, thereby inhibiting the release of a cascade of pre-formed and newly synthesized inflammatory mediators. drugbank.comhmdb.cancats.io These mediators include:

Histamine (B1213489): A key player in the early phase of an allergic reaction. drugbank.commacsenlab.com

Prostaglandin (B15479496) D2 (PGD2): A lipid mediator involved in allergic inflammation. drugbank.comhmdb.ca

Leukotrienes (e.g., LTC4): Potent bronchoconstrictors and pro-inflammatory molecules. drugbank.comingentaconnect.comhmdb.ca

By preventing the release of these substances, this compound effectively inhibits both the early and late phases of allergen-induced asthmatic reactions. drugbank.comingentaconnect.com The inhibition of mediator release is thought to be related to the modulation of ion channels, specifically chloride ion flux, which can indirectly affect calcium influx, a critical step in mast cell degranulation. frontiersin.org

Effects on Other Inflammatory Cells:

The anti-inflammatory actions of this compound extend beyond mast cells to a variety of other immune cells implicated in allergic inflammation. drugbank.comhmdb.cancats.io Research has demonstrated its inhibitory effects on:

Eosinophils: It can inhibit eosinophil chemotaxis and activation, key events in the late-phase allergic response and chronic inflammation. drugbank.comersnet.org

Neutrophils: this compound has been shown to limit the activity of platelet-activating factor (PAF) in inducing neutrophil generation of superoxides. ingentaconnect.com However, its effect on neutrophil-induced epithelial cell desquamation may be limited. nih.gov

Macrophages, Monocytes, and Platelets: The drug also inhibits the activation and mediator release from these cells, further contributing to its broad anti-inflammatory profile. drugbank.comhmdb.cancats.io

Inhibition of Inflammatory Mediator Release:

The following table summarizes the key inflammatory mediators inhibited by this compound and the primary cell types involved.

MediatorCell Type(s)Reference(s)
HistamineMast Cells drugbank.com, hmdb.ca
Prostaglandin D2Mast Cells drugbank.com, hmdb.ca
Leukotriene C4Mast Cells, Eosinophils drugbank.com, hmdb.ca, ingentaconnect.com
Sensory Neuropeptides (e.g., Substance P, Neurokinin A)Nerves drugbank.com, hmdb.ca

Research Findings on this compound's Anti-Inflammatory Effects:

In vitro studies have consistently shown that this compound inhibits the activation and mediator release from a wide range of human inflammatory cells. drugbank.comncats.io

It is more potent than cromolyn sodium in preventing mast cell degranulation in certain preclinical models. ingentaconnect.comfrontiersin.orgnih.gov

this compound has been found to inhibit cytokine-primed eosinophil chemotaxis. drugbank.com

Research suggests that nedocromil can inhibit the release of pro-inflammatory cytokines from human epithelial cells. ersnet.org

Cellular and Molecular Mechanisms of Action of Nedocromil Sodium

Mast Cell Stabilization and Degranulation Inhibition

The principal mechanism of nedocromil (B1678009) sodium involves the stabilization of mast cells, which prevents their degranulation—a critical event in the allergic response. frontiersin.orgentokey.comwikipedia.org Degranulation is the process by which mast cells release a variety of potent inflammatory mediators stored within their granules. wikipedia.org Nedocromil sodium effectively inhibits this process when triggered by various stimuli. frontiersin.org This stabilization is crucial in preventing the immediate hypersensitivity reactions associated with allergic conditions. nih.gov

Prevention of Inflammatory Mediator Release from Mast Cells

This compound has been demonstrated to inhibit the release of a wide array of inflammatory mediators from mast cells. ncats.ionih.govglobalrph.com In vitro studies have shown its efficacy in blocking the release of pre-formed mediators like histamine (B1213489) and newly synthesized lipid mediators such as leukotriene C4 and prostaglandin (B15479496) D2. ncats.ioglobalrph.commedchemexpress.com This inhibitory action is observed in mast cells from various tissues, including the lungs and conjunctiva. caymanchem.comfda.gov

This compound effectively modulates the release of histamine from mast cells. ncats.iofrontiersin.org Studies have shown that it produces a dose-dependent inhibition of histamine secretion from human pulmonary mast cells. bmj.comtudublin.ie This effect is observed in mast cells obtained from both bronchoalveolar lavage and lung parenchyma. bmj.com Notably, this compound is reported to be significantly more potent than cromolyn (B99618) sodium in inhibiting histamine release from these cells. bmj.comtudublin.ie Research has also demonstrated its ability to inhibit histamine release from rat peritoneal mast cells. nih.govcaymanchem.com In long-term co-cultures of rat peritoneal mast cells with fibroblasts, this compound was found to abolish the enhanced spontaneous histamine release induced by interleukin-2 (B1167480) and also decreased the basal histamine release. nih.gov

In addition to histamine, this compound also inhibits the release of other important mast cell mediators, including tryptase. ahajournals.org Tryptase is a major protease stored in mast cell granules and contributes to the inflammatory response. nih.gov By preventing mast cell degranulation, this compound consequently inhibits the release of tryptase. nih.govjci.org This action has been observed in studies on rat peritoneal mast cells, where this compound inhibited the degradation of neuropeptides by proteases, including tryptase, released from activated mast cells. nih.gov

Histamine Release Modulation

Modulation of Ion Fluxes in Mast Cells

The stabilizing effect of this compound on mast cells is intricately linked to its ability to modulate ion fluxes across the cell membrane, particularly the movement of calcium and chloride ions. frontiersin.org

The influx of extracellular calcium ions (Ca2+) is a critical step for mast cell degranulation. frontiersin.orgplos.org this compound is understood to prevent this influx of calcium into the mast cell cytoplasm that typically follows antigen stimulation. entokey.commsdvetmanual.com By inhibiting this essential calcium signal, this compound effectively halts the downstream processes that lead to the fusion of granular membranes with the cell membrane and subsequent mediator release. wikipedia.org The mechanism of action is thought to be similar to that of cromolyn in preventing Ca2+ influx. frontiersin.org

A distinguishing feature of this compound's mechanism is its ability to inhibit chloride ion (Cl-) flux in mast cells. frontiersin.orgnih.gov This modulation of chloride transport is a key aspect of its stabilizing effect. canada.capsu.edu It is proposed that by inhibiting chloride channels, this compound can influence the cell membrane potential. frontiersin.org This alteration in membrane potential is thought to indirectly inhibit the influx of calcium ions, further contributing to the prevention of mast cell degranulation. frontiersin.org This mechanism may provide a unifying hypothesis for its effects on various cell types involved in asthma. nih.gov

Calcium Ion Influx Inhibition

Role of Annexin A1 in Mast Cell Stabilization Pathways

Recent research has illuminated the critical role of the anti-inflammatory protein Annexin A1 (Anx-A1) in the pharmacological action of cromone drugs, including this compound. fishersci.canih.govguidetoimmunopharmacology.org The long-held "mast cell stabilizing" mechanism is now understood to be mediated, at least in part, through the actions of Anx-A1. nih.govguidetoimmunopharmacology.org

Studies have demonstrated that nedocromil and similar drugs, like cromoglycate, stimulate the phosphorylation and subsequent secretion of Anx-A1 from mast cells. fishersci.canih.gov This process is dependent on Protein Kinase C (PKC) activation. nih.gov Once released, Anx-A1 acts in an autocrine or paracrine fashion, engaging with formyl peptide receptors (FPR) on the mast cell surface to exert an inhibitory effect on degranulation. fishersci.cauni-freiburg.de This externalized Anx-A1 effectively suppresses the activation response to degranulating stimuli, thus "stabilizing" the mast cell. fishersci.ca

The importance of this pathway is highlighted by experiments using neutralizing antibodies against Anx-A1. When these antibodies are present, the inhibitory effects of nedocromil on mediator release from mast cells are reversed. nih.gov Furthermore, nedocromil is ineffective at inhibiting mediator release from mast cells derived from Anx-A1 null mice, providing strong evidence that the protein is a crucial component of the drug's mechanism of action. nih.gov This Anx-A1-dependent mechanism provides a more detailed molecular explanation for the acute pharmacological effects of nedocromil in allergic conditions. nih.govguidetoimmunopharmacology.org

Inhibition of Inflammatory Cell Activation and Mediator Release

This compound has been shown to inhibit the in vitro activation of, and mediator release from, a variety of inflammatory cell types associated with asthma and allergic conjunctivitis. guidetopharmacology.orgwikidata.org These cells include eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. guidetopharmacology.orgguidetopharmacology.org The drug inhibits the release of key inflammatory mediators such as histamine, prostaglandin D2, and leukotriene C4. guidetopharmacology.org This broad anti-inflammatory action is believed to contribute significantly to its clinical efficacy. nih.gov

Eosinophil Activation and Chemotaxis Inhibition

A significant aspect of this compound's anti-inflammatory profile is its marked effect on eosinophils. nih.govwikipedia.org The drug effectively inhibits eosinophil activation and their directed migration (chemotaxis) in response to various stimuli. guidetopharmacology.orgwikipedia.orgfishersci.ca This action is crucial, as eosinophil influx into tissues, particularly the airways, is a key event in the pathogenesis of asthma. fishersci.camacsenlab.com

Animal and human studies have demonstrated that this compound can decrease the migration and infiltration of eosinophils into the airways. nih.govmacsenlab.comzhanggroup.org In animal models, treatment with this compound reduced both eosinophil recruitment into the bronchoalveolar lavage fluid and the associated airway hyperresponsiveness following challenges. nih.govzhanggroup.org This suggests the drug interferes with the inflammatory cascade that recruits eosinophils from the vascular compartment into lung tissue. nih.govzhanggroup.org In vitro studies support this, showing that this compound can attenuate eosinophil chemotaxis induced by mediators released from human bronchial epithelial cells. nih.gov

This compound has been shown to directly inhibit the release of toxic granule proteins from eosinophils, most notably Eosinophil Cationic Protein (ECP). nih.govwikipedia.orgnih.gov ECP is a potent cytotoxin that contributes to the tissue damage and dysfunction seen in allergic inflammation. wikipedia.org By blocking the release of ECP from activated eosinophils, this compound may mitigate the damaging effects of these cells on airway tissues. wikipedia.org

The presence of activated eosinophils can be detrimental to the function of airway epithelial cells, including causing a reduction in ciliary beat frequency, which impairs mucociliary clearance. wikipedia.org Studies have demonstrated that this compound can abrogate this eosinophil-induced epithelial cell dysfunction. nih.govwikipedia.org This protective effect on ciliary activity is likely linked to its ability to inhibit the release of damaging eosinophil mediators like ECP. nih.gov

This compound demonstrates a potent ability to inhibit eosinophil chemotaxis in response to specific chemoattractants, particularly when the eosinophils have been "primed" by cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3). wikipedia.orgfishersci.ca

fMLP and NAF/IL-8: The chemotactic response of GM-CSF-primed eosinophils towards N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Neutrophil-Activating Factor/Interleukin-8 (NAF/IL-8) was inhibited by approximately 60% with this compound. wikipedia.orgfishersci.ca The response of IL-3-primed eosinophils to these same factors was completely inhibited. wikipedia.orgfishersci.ca The concentration required for 50% inhibition (IC50) in these priming studies was very low, in the range of 1 to 10 nanomolar (nmol/L). wikipedia.orgfishersci.ca

C5a: The chemotactic response towards complement fragment C5a was also inhibited by this compound, but this required higher concentrations of the drug (IC50 ≈ 10 to 100 nmol/L) compared to the cytokine-primed responses. wikipedia.orgfishersci.ca

These findings indicate that this compound is particularly effective at blocking the chemotactic pathways that are amplified by the cytokine environment present in allergic inflammation. wikipedia.orgfishersci.ca

Data Tables

Table 1: Inhibitory Effect of this compound on Cytokine-Primed Eosinophil Chemotaxis

Chemotactic FactorPriming Cytokine% Inhibition by this compoundIC50 (approx.)Source(s)
fMLPGM-CSF~60%1 - 10 nmol/L wikipedia.orgfishersci.ca
NAF/IL-8GM-CSF~60%1 - 10 nmol/L wikipedia.orgfishersci.ca
fMLPIL-3100%~1 nmol/L wikipedia.orgfishersci.ca
NAF/IL-8IL-3100%~1 nmol/L wikipedia.orgfishersci.ca
C5aNone (unprimed)Significant Inhibition10 - 100 nmol/L wikipedia.orgfishersci.ca

Table 2: Effect of this compound on Epithelial Cell-Induced Eosinophil Activity

Activity MeasuredConditionResult% Attenuation by Nedocromil (10⁻⁵ M)Source(s)
Eosinophil ChemotaxisBaseline2.1 cells/HPFN/A
Eosinophil ChemotaxisConditioned Medium10.5 cells/HPFSignificant
Eosinophil AdherenceBaseline9%N/A
Eosinophil AdherenceConditioned Medium23%Significant
Attenuation of Eosinophil-Induced Ciliary Activity Changes in Epithelial Cells

Neutrophil Activation and Mediator Release Modulation

This compound has demonstrated the ability to modulate the activity of neutrophils, key players in the inflammatory cascade. drugbank.comncats.iodrugs.comnyallergy.comfda.govpfizer.com In vitro studies have shown that this compound can inhibit the activation of neutrophils. drugbank.comncats.iodrugs.comnyallergy.comfda.govpfizer.com This includes the inhibition of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced enhancement of complement (C3b) and IgG (Fc) rosettes, with a potent inhibitory concentration (IC50) of approximately 5 x 10-9M. nih.gov

Furthermore, this compound has been found to modestly inhibit lysozyme (B549824) release from rabbit peritoneal neutrophils stimulated by fMLP. researchgate.net It also causes a slight but consistent reduction in enzyme release from both rabbit and human neutrophils when stimulated with phorbol (B1677699) 12,13-dibutyrate (PDBu). researchgate.net The compound also demonstrates a novel mechanism by inhibiting neutrophil recruitment to vascular endothelium through the mobilization of the anti-inflammatory protein annexin-A1. nih.gov This action is associated with the internalization of formyl peptide receptors (FPR-1 and FPR-2) on the neutrophil surface. nih.gov

Macrophage and Monocyte Function Inhibition

This compound also exerts inhibitory effects on macrophages and monocytes, which are crucial in the inflammatory response. drugbank.comncats.iodrugs.comnyallergy.comfda.govpfizer.com The drug has been shown to inhibit the IgE-dependent activation of human alveolar macrophages and blood monocytes. nih.govkarger.comnih.gov This inhibition leads to a reduction in the generation of cytotoxic molecules and a decrease in their oxidative metabolism. nih.govkarger.com

Beta-Glucuronidase Release Inhibition from Macrophages

A specific action of this compound on macrophages is the inhibition of β-glucuronidase release. drugs.comnyallergy.comfda.govpfizer.comnih.govnih.gov Studies on human bronchoalveolar cells have demonstrated this inhibitory effect. drugs.comfda.govpfizer.com This action reduces the release of this lysosomal enzyme from alveolar macrophages, thereby dampening the inflammatory process. nih.govnih.gov

Modulation of Mononuclear Phagocyte Fc Epsilon RII Expression

Investigations into the effect of this compound on the expression of the low-affinity IgE receptor (FcεRII or CD23) on mononuclear phagocytes have yielded specific results. While it has been proposed as a potential mechanism, studies have shown that this compound does not alter the cytokine-induced expression of FcεRII on monocytes, THP-1 monocyte leukemia cells, or alveolar macrophages. nih.govresearchgate.net

Platelet Activity Modulation

The inhibitory actions of this compound extend to platelets, which are involved in both hemostasis and inflammation. drugbank.comncats.iodrugs.comfda.govpfizer.com The compound has been shown to inhibit IgE-dependent platelet activation, leading to a decrease in the generation of cytotoxic molecules. nih.govkarger.comnih.gov

This compound effectively inhibits several aspects of platelet activation induced by platelet-activating factor (PAF) and thrombin. nih.gov This includes the "shape change" reaction, platelet aggregation, and the release of thromboxane (B8750289) B2. nih.gov The inhibitory concentrations (IC50) for these effects are in the nanomolar range. nih.gov The mechanism appears to be at an early stage of the signal transduction pathway, at the cell membrane level, as it inhibits the formation of inositol (B14025) 1,4,5-triphosphate and diacylglycerol, as well as the increase of intracellular free calcium and the translocation of protein kinase C. nih.gov

Modulation of Arachidonic Acid Metabolism Pathways

This compound influences the metabolic pathways of arachidonic acid, a key precursor for various pro-inflammatory mediators. drugbank.comncats.io It inhibits the release of mediators derived from both the lipoxygenase and cyclo-oxygenase pathways. drugbank.comncats.io

Cyclo-oxygenase Pathway Inhibition

This compound has been shown to inhibit the cyclo-oxygenase (COX) pathway of arachidonic acid metabolism. drugbank.comncats.io This pathway is responsible for the production of prostaglandins (B1171923), such as prostaglandin D2, which are potent inflammatory mediators. drugbank.comncats.iocvphysiology.commdpi.com By inhibiting this pathway, this compound reduces the synthesis of these pro-inflammatory molecules. drugbank.comncats.io

Interactive Data Table: Inhibitory Effects of this compound on Inflammatory Cells

Cell TypeParameter InhibitedStimulusIC50 / ConcentrationReference(s)
NeutrophilsComplement (C3b) & IgG (Fc) RosettesfMLP~5 x 10-9M nih.gov
NeutrophilsLysozyme ReleasefMLPModest inhibition at 10-11M researchgate.net
PlateletsShape ChangePAF3 x 10-9 mol/L nih.gov
PlateletsAggregationPAF2 x 10-9 mol/L nih.gov
PlateletsThromboxane B2 ReleasePAF5 x 10-9 mol/L nih.gov
MacrophagesBeta-Glucuronidase Release-- drugs.comnyallergy.comfda.govpfizer.comnih.govnih.gov

Lipoxygenase Pathway Inhibition

This compound has been shown to interfere with the lipoxygenase (LOX) pathway, a critical route in the metabolism of arachidonic acid that leads to the production of leukotrienes. ncats.iodrugbank.com These lipid mediators are potent inflammatory molecules. While some research points to a broad inhibition of the lipoxygenase pathway, other studies suggest a more targeted effect. ncats.iodrugbank.comrespiratory-therapy.com

Specifically, this compound has demonstrated an ability to inhibit the 5-lipoxygenase (5-LO) enzyme. respiratory-therapy.comersnet.org This enzyme is crucial for the initial conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. By inhibiting 5-LO, this compound effectively curtails the production of the entire family of leukotrienes. respiratory-therapy.comersnet.org

Prevention of Prostaglandin Synthesis

This compound also modulates the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid. ncats.iodrugbank.com Prostaglandins are another class of lipid mediators with significant pro-inflammatory effects.

The inhibitory action of this compound on prostaglandin synthesis is linked to its ability to stabilize mast cells. wikipedia.org By preventing the degranulation of mast cells, this compound inhibits the release of various pre-formed and newly synthesized mediators, including prostaglandin D2 (PGD2). wikipedia.orgncats.iodrugbank.commedchemexpress.comchemsrc.comsigmaaldrich.com PGD2 is a major prostaglandin produced by mast cells and is a potent bronchoconstrictor and inflammatory mediator. The prevention of its release is a key aspect of this compound's anti-inflammatory profile. drugbank.commedchemexpress.comchemsrc.com

Prevention of Leukotriene Synthesis

A significant component of this compound's mechanism of action is its ability to prevent the synthesis of leukotrienes. wikipedia.orgncats.iodrugbank.com Leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful mediators of inflammation and bronchoconstriction in allergic diseases. respiratory-therapy.com

This compound has been shown to inhibit the release of leukotriene C4 (LTC4) from various inflammatory cells, including mast cells and eosinophils. drugbank.commedchemexpress.comchemsrc.comsigmaaldrich.compfizer.com Studies have demonstrated that this compound can inhibit the formation of LTC4 induced by stimuli such as the calcium ionophore A23187 and opsonized zymosan in human eosinophils. nih.govnih.gov This inhibition of LTC4 synthesis is a key factor in its therapeutic effects. nih.govnih.gov The drug has also been shown to be a potent inhibitor of leukotriene biosynthesis. adooq.com

The following table summarizes the inhibitory concentrations (IC30) of this compound on the release of various mediators from mast cells challenged with antigen and anti-human IgE. medchemexpress.comchemsrc.com

MediatorAntigen Challenge IC30 (µM)Anti-human IgE Challenge IC30 (µM)
Histamine2.14.7
Leukotriene C4 (LTC4)2.31.3
Prostaglandin D2 (PGD2)1.91.3

Neurogenic Inflammation Pathway Modulation

This compound also plays a role in modulating neurogenic inflammation, an inflammatory process involving the release of neuropeptides from sensory nerves. ncats.iodrugbank.comtandfonline.com This pathway is increasingly recognized as a contributor to the pathophysiology of asthma and other inflammatory airway diseases. tandfonline.comnih.gov

Suppression of Sensory Neuropeptide Release

This compound appears to suppress the release of sensory neuropeptides from C-fiber endings. ncats.iodrugbank.combibliomed.org These neuropeptides, including substance P and neurokinin A, are potent inflammatory mediators that can cause bronchoconstriction, mucus secretion, and increased vascular permeability. tandfonline.comnih.gov By inhibiting their release, this compound can attenuate the neurogenic component of inflammation. bibliomed.orgnih.gov This action is considered a key part of its therapeutic efficacy in conditions like asthma. nih.govresearchgate.net

Substance P is a key sensory neuropeptide involved in neurogenic inflammation. tandfonline.commdpi.com this compound has been shown to modulate the effects of substance P. ncats.iodrugbank.com For instance, it has been demonstrated to prevent the edema in human skin induced by substance P. nih.gov Furthermore, in isolated rabbit trachea, this compound prevented the potentiation of cholinergic neural responses induced by substance P at preganglionic sites. nih.gov This modulation of substance P activity suggests a direct or indirect interaction with the pathways it activates, contributing to the anti-inflammatory effects of this compound. nih.govatsjournals.orgatsjournals.orgersnet.org

Neurokinin A Modulation

This compound has demonstrated a significant modulatory effect on the actions of Neurokinin A (NKA), a tachykinin neuropeptide involved in bronchoconstriction. guidetopharmacology.orgfishersci.ie In a double-blind, crossover study involving twelve patients with mild asthma, pretreatment with 4 mg of inhaled this compound provided protection against NKA-induced bronchoconstriction. guidetopharmacology.org The administration of this compound resulted in a rightward shift of the NKA dose-response curve when compared to placebo. guidetopharmacology.org

The maximum percentage decrease in specific airway conductance (SGaw) and forced expiratory volume in one second (FEV1) following NKA challenge was significantly reduced with this compound pretreatment. guidetopharmacology.org

Table 1: Effect of this compound on NKA-Induced Bronchoconstriction guidetopharmacology.org

Parameter Placebo (Mean +/- SE) This compound (4 mg) (Mean +/- SE) p-value
Max. % Decrease in SGaw 53.3 +/- 5.4 27.0 +/- 5.2 < 0.05

The protective effect of this compound against bronchoconstriction induced by tachykinins like NKA suggests an indirect mechanism of action. fishersci.ie This could involve an effect on inflammatory cells, such as mast cells, or a potential role as a tachykinin antagonist. fishersci.ie In animal models, this compound was found to significantly inhibit the increase in histamine concentration in bronchoalveolar lavage fluid following an NKA challenge, supporting the hypothesis that its effect is mediated through the stabilization of airway mast cells. h-its.org

Calcitonin-Gene-Related Peptide Modulation

This compound can modulate the activity of Calcitonin-Gene-Related Peptide (CGRP), primarily by affecting its degradation by mast cell proteases. nih.gov Tryptase and chymase, enzymes released from activated mast cells, are known to degrade neuropeptides like CGRP. nih.gov

A study investigating the influence of this compound on the ability of activated rat peritoneal mast cells to degrade CGRP found that this compound (at concentrations of 10⁻⁶–10⁻⁴ M) caused a significant inhibition of this neuropeptide degradation. nih.gov The research suggests that this compound's effect is not a direct inhibition of the proteases themselves, but rather a consequence of its primary action: inhibiting the release of these proteases from mast cells. nih.gov However, in a separate study investigating neurogenic edema in rats, this compound did not inhibit the edema formation mediated by CGRP1 receptors, indicating that its modulatory effects may be specific to certain physiological contexts. wikipedia.org

Attenuation of Bradykinin-Induced Bronchoconstriction

This compound effectively attenuates bronchoconstriction induced by bradykinin (B550075). nih.govnih.gov A double-blind, placebo-controlled study in eight individuals with mild asthma showed that inhaled this compound (4 mg) offered significant protection against bronchoconstriction caused by bradykinin challenge. nih.gov

The study measured the provocative dose of bradykinin required to cause a 40% fall in the expiratory flow at 30% of vital capacity (PD40). Pre-treatment with this compound significantly increased the PD40 compared to placebo. nih.gov

Table 2: Protective Effect of this compound on Bradykinin Challenge nih.gov

Pre-treatment Geometric Mean PD40 (μmol) 95% Confidence Interval
Placebo 0.035 0.02-0.07
This compound (4 mg) 0.37 0.19-0.72

Given that bradykinin-induced bronchoconstriction is thought to be mediated by neural pathways, these findings suggest that this compound's mechanism of action includes an effect on these neural pathways. nih.gov This may involve the inhibition of axon reflexes and the subsequent release of sensory neuropeptides. nih.gov

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 50295
Nedocromil 50294
Neurokinin A 5311311
Calcitonin Gene-Related Peptide 16134896
Bradykinin 439201
Histamine 774

Pharmacokinetic Principles in Biological Systems

Systemic Absorption Characteristics

The systemic absorption of Nedocromil (B1678009) sodium is minimal and varies depending on the route of administration. Following inhalation, approximately 5% of the dose is absorbed into the systemic circulation. e-lactancia.org A significant portion of the inhaled dose is swallowed, after which a small amount is absorbed from the gastrointestinal tract. e-lactancia.org Studies have indicated that oral absorption is low, accounting for only 2-3% of the dose. nih.gov The absolute bioavailability from inhalation has been reported to be between 5% and 10%. nih.gov

When administered as a 2% ophthalmic solution, systemic absorption is also low, with less than 4% of the total dose being absorbed systemically after multiple applications. rxabbvie.comdrugs.commedicaldialogues.in The primary route of absorption in this case is through the nasolacrimal duct, not the conjunctiva. rxabbvie.comdrugs.comrxmed.com Similarly, intranasal administration results in less than 8% of the total dose being systemically absorbed from the nasal mucosa. nih.gov

After inhalation, peak plasma concentrations are typically reached between 5 and 90 minutes. pfizer.com The absorption rate from the respiratory tract is slower than its elimination rate, which influences its terminal half-life. e-lactancia.org

Systemic Absorption of Nedocromil Sodium by Administration Route

Administration Route Systemic Absorption Absolute Bioavailability
Inhalation ~5% e-lactancia.org 5-10% nih.gov
Ophthalmic (2% solution) <4% rxabbvie.comdrugs.commedicaldialogues.in Not specified
Intranasal <8% nih.gov Not specified
Oral 2-3% nih.gov <2% pfizer.com

Biotransformation Profile (Lack of Metabolism)

A key feature of this compound's pharmacokinetics is its lack of biotransformation. The drug is not metabolized by the body. nih.govpfizer.comdrugbank.comwikipedia.org Following administration, it is excreted from the body in its unchanged form. e-lactancia.orgrxmed.comdrugbank.comhpra.ie This absence of metabolism in humans is consistent with findings in animal studies, which simplifies the translation of animal safety data to human use. nih.gov

Elimination Pathways

This compound is eliminated from the body unchanged through both renal and fecal pathways. drugbank.commims.com Approximately 70% of the drug is excreted in the urine, while the remaining 30% is eliminated in the feces. e-lactancia.orgrxabbvie.comdrugs.comrxmed.comdrugbank.com

The drug is cleared rapidly from the circulation. e-lactancia.orgnih.govhpra.ie Intravenous studies have shown it to be a high-clearance drug. nih.gov The terminal half-life of this compound is generally reported to be between 1.5 and 2 hours following inhalation, which primarily reflects the rate of lung absorption. e-lactancia.orgnih.gov Another source reports a serum half-life of approximately 3.3 hours. drugbank.comwikipedia.org Following intranasal administration, the elimination half-life is cited as 5.3 ± 0.9 minutes. nih.gov Despite repeated dosing regimens, the drug does not accumulate in the system. e-lactancia.orgnih.govhpra.ie Urinary excretion is largely complete within 12 hours, though fecal elimination may take up to three days. e-lactancia.orgrxmed.com

Elimination Characteristics of this compound

Parameter Value
Primary Elimination Routes Urine (~70%), Feces (~30%) e-lactancia.orgrxabbvie.comdrugs.comrxmed.comdrugbank.com
Half-Life (Inhalation) 1.5 - 2 hours e-lactancia.orgnih.gov
Half-Life (General) ~3.3 hours drugbank.comwikipedia.org
Half-Life (Intranasal) 5.3 ± 0.9 minutes nih.gov
Accumulation Negligible with repeated dosing e-lactancia.orgnih.govhpra.ie

Protein Binding Dynamics

In human plasma, this compound is approximately 89% bound to proteins. rxmed.compfizer.comdrugbank.comwikipedia.org This binding is reversible and has been observed over a plasma concentration range of 0.5 to 50 µg/mL. pfizer.comdrugbank.com

Comparative Pharmacology with Other Cromones and Anti Inflammatory Agents

Differentiation from Sodium Cromoglycate

Both nedocromil (B1678009) sodium and sodium cromoglycate are classified as mast cell stabilizers, yet they exhibit differences in their mechanisms of action. msdvetmanual.comtandfonline.com Their primary function is to inhibit the degranulation of mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators. tandfonline.comscientificlabs.ie The proposed mechanism for both involves preventing the influx of calcium ions (Ca2+) into mast cells upon antigen stimulation. msdvetmanual.comfrontiersin.org

However, research suggests nedocromil sodium possesses a broader mechanism of action. In addition to inhibiting calcium influx, this compound has been shown to modulate chloride ion channels in mast cells. frontiersin.orgkarger.com This action on chloride channels may indirectly affect the cell membrane potential and further inhibit calcium influx. frontiersin.org Studies on a specific type of chloride channel (ICln) in mouse fibroblasts demonstrated that both this compound and sodium cromoglycate could block this channel, with this compound being more potent and efficacious. karger.com Furthermore, while both drugs inhibit mediator release from mast cells, this compound has shown inhibitory effects on a wider range of inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets. pfizer.comdrugs.com In-vitro studies on human bronchoalveolar lavage cells showed that this compound inhibited histamine release from mast cells and beta-glucuronidase release from macrophages. pfizer.comdrugs.com

Table 1: Comparative Mast Cell Stabilization Mechanisms

Feature This compound Sodium Cromoglycate
Primary Mechanism Mast cell stabilization Mast cell stabilization
Calcium Influx Inhibition Yes Yes
Chloride Channel Modulation Yes, demonstrated to be more potent in some studies Yes
Inhibition of Mediator Release Histamine, leukotrienes, prostaglandins (B1171923) Histamine and other mediators
Affected Inflammatory Cells Mast cells, eosinophils, neutrophils, macrophages, monocytes, platelets Primarily mast cells

The broader cellular activity of this compound translates into a wider spectrum of anti-inflammatory effects compared to sodium cromoglycate. this compound has demonstrated efficacy in inhibiting bronchoconstrictor responses to a variety of challenges, including sulfur dioxide, neurokinin A, antigens, exercise, cold air, fog, and adenosine (B11128) monophosphate. pfizer.comdrugs.com

Table 2: Comparative Spectrum of Activity

Stimulus/Condition This compound Sodium Cromoglycate
Adenosine-Induced Bronchoconstriction Greater protective effect Significant protective effect
Exercise-Induced Bronchoconstriction Effective Effective
Allergic Conjunctivitis More pronounced overall therapeutic effect Effective
Experimental Gastric Ulcers (WIRS/Indomethacin) Less effective More effective
Experimental Gastric/Duodenal Ulcers (Ethanol/Cysteamine) More effective Less effective/Ineffective

Comparative Mechanisms of Mast Cell Stabilization

Absence of Bronchodilator Activity

This compound does not possess inherent bronchodilator properties. scientificlabs.iepfizer.comncats.iodrugbank.com Its therapeutic effect in asthma is not due to the relaxation of airway smooth muscle. e-lactancia.org While its regular use may lead to a reduction in the need for bronchodilator medications, it is not a bronchodilator itself and should not be used for the relief of an acute asthma attack. e-lactancia.orgnih.gov Studies have confirmed that its protective effect against challenges like adenosine-induced bronchoconstriction is not related to a bronchodilator action.

Absence of Antihistamine Activity

This compound is not an antihistamine. scientificlabs.iepfizer.comncats.iodrugbank.com It does not block histamine H1 receptors. nih.gov Its ability to reduce histamine-related symptoms, such as itch and flare in the skin, is attributed to the inhibition of sensory nerve activation or conduction, rather than a direct antihistaminic effect. nih.gov This is supported by the observation that while it reduces histamine-induced itch and flare, it does not inhibit the weal response, which would be expected if it had antihistaminic properties. nih.gov

Absence of Corticosteroid Activity

This compound lacks any corticosteroid activity. scientificlabs.iepfizer.comncats.iodrugbank.com Its mechanism of action is distinct from that of corticosteroids, which act on intracellular receptors to modulate gene expression. A clinical trial investigating the potential steroid-sparing effect of this compound in adults with asthma requiring maintenance oral corticosteroids found no significant difference in the reduction of prednisolone (B192156) dose between the nedocromil and placebo groups. bmj.com This indicates that this compound does not provide an oral corticosteroid-sparing effect in patients with chronic steroid-dependent asthma. bmj.com

Frontiers in Nedocromil Sodium Research

Elucidation of Unresolved Pharmacological Mechanisms

The traditional understanding of nedocromil (B1678009) as solely a mast cell stabilizer is evolving. guidetopharmacology.org While it effectively inhibits the release of histamine (B1213489) and other mediators from mast cells, this action alone does not fully account for its anti-asthmatic properties, suggesting other mechanisms are at play. guidetopharmacology.orgdrugbank.com

Investigation of Novel Cellular Receptors and Signaling Pathways (e.g., GPR35)

Recent studies have identified G protein-coupled receptor 35 (GPR35) as a potential target for nedocromil sodium. frontiersin.orgnih.govresearchgate.net Research has shown that this compound acts as an agonist for GPR35. nih.govresearchgate.netnih.gov GPR35 is expressed in various immune cells, including mast cells, eosinophils, and basophils, and its activation is linked to anti-inflammatory effects. frontiersin.orgresearchgate.net The interaction with GPR35 may represent a significant, previously unknown pathway through which nedocromil exerts its therapeutic effects. frontiersin.org Studies using calcium flux and inositol (B14025) phosphate (B84403) accumulation assays have demonstrated the agonist activity of nedocromil at human, mouse, and rat GPR35, with higher potency observed at the human receptor. researchgate.net

Further Understanding of Annexin A1 Dependent Actions

Another critical area of investigation is the role of Annexin A1 (Anx-A1) in mediating the effects of nedocromil. Anx-A1 is an anti-inflammatory protein that can be released from various cells, including mast cells and polymorphonuclear leukocytes (PMNs). plos.orgnih.gov Research suggests that cromones, including nedocromil, may exert their anti-inflammatory actions by stimulating the release of Anx-A1. plos.orgnih.gov

Key findings in this area include:

Inhibition of Mediator Release: The inhibitory effect of nedocromil on histamine and prostaglandin (B15479496) D2 (PGD2) release from mast cells has been shown to be dependent on Anx-A1. plos.orgresearchgate.net Neutralizing antibodies against Anx-A1 can abolish the inhibitory action of nedocromil. plos.orgresearchgate.net

Leukocyte Trafficking: Nedocromil has been observed to inhibit leukocyte adhesion and emigration in inflamed microcirculation in wild-type mice, an effect that is lost in Anx-A1 deficient mice. nih.gov

PKC-Dependent Mechanism: The release of Anx-A1 stimulated by cromones appears to be dependent on Protein Kinase C (PKC) activation. plos.orgnih.gov Nedocromil has been shown to enhance the phosphorylation and membrane recruitment of both PKC and Anx-A1. nih.gov

Advanced Preclinical Models for Inflammatory Pathways

To better understand the multifaceted anti-inflammatory properties of this compound, researchers are utilizing advanced preclinical models that mimic specific inflammatory cascades.

Application of Carrageenan-Induced Inflammation Models

The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation. brieflands.commdpi.comnih.gov This model is valuable for screening anti-inflammatory drugs and investigating their mechanisms of action. brieflands.commdpi.com The inflammatory response in this model is biphasic. The early phase involves the release of mediators like histamine and serotonin, while the later phase is characterized by neutrophil infiltration and the production of prostaglandins (B1171923). brieflands.com Studies using this model have demonstrated the anti-inflammatory effects of various compounds and can help to elucidate the time-dependent actions of drugs like nedocromil. brieflands.comgyanvihar.org For instance, the delayed anti-inflammatory action of this compound in this model has been shown to be dependent on de novo protein synthesis. mdpi.com

Novel Drug Delivery Systems for Optimized Pharmacodynamics

Optimizing the delivery of this compound to its target sites is crucial for enhancing its therapeutic efficacy and patient compliance. slideshare.netresearchgate.net Current research is focused on developing novel drug delivery systems that can improve the pharmacodynamic profile of the drug. slideshare.net

Nanotechnology-Based Formulations

Nanotechnology offers promising strategies to overcome challenges associated with conventional drug delivery. researchgate.netscifiniti.com For pulmonary and ocular drug delivery, nanotechnology-based formulations such as nanoparticles, nanoemulsions, and liposomes are being explored to improve the bioavailability and sustained release of this compound. oup.comoup.comnih.gov These systems can be designed to enhance drug deposition and residence time at the site of action, potentially leading to improved therapeutic outcomes. researchgate.netoup.com For example, by modifying the particle size and surface properties, it is possible to improve the deaggregation and fine particle deposition of this compound in dry powder inhaler formulations. researchgate.net

Targeted Delivery Approaches (e.g., Liposomes, Nanoparticles)

The targeted delivery of this compound using advanced carrier systems like liposomes and nanoparticles is a significant area of research aimed at enhancing its therapeutic efficacy, particularly in pulmonary applications. These systems are designed to improve drug encapsulation, control release, and direct the drug to specific sites within the respiratory tract.

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, offer a versatile platform for delivering both hydrophilic and lipophilic drugs. jaypeedigital.commdpi.com For a hydrophilic and water-soluble drug like this compound, liposomes can encapsulate the molecule within their aqueous core. jaypeedigital.comdovepress.com This encapsulation can protect the drug from degradation and facilitate sustained release. dovepress.comresearchgate.net However, the encapsulation efficiency of hydrophilic drugs into liposomes can be a challenge. Research has shown that for this compound, the encapsulation rate into certain types of microspheres was relatively low (9%) compared to lipophilic drugs like beclomethasone (B1667900) dipropionate (88%). dovepress.com This highlights the importance of the physicochemical properties of the drug in determining the success of encapsulation. dovepress.com Despite these challenges, liposomal formulations are explored for their potential to provide sustained pulmonary release and reduce local irritation. dovepress.com

Nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(L-lactic acid) (PLA), represent another promising approach for this compound delivery. doi.orgnih.gov Polymeric nanoparticles can offer high encapsulation efficiency and controlled drug release over an extended period. nih.gov Studies involving PLA microspheres loaded with this compound have demonstrated a controlled release profile over eight days, although this was accompanied by an initial "burst effect," where a significant portion of the drug is released quickly. researchgate.netdoi.org The release rate from these polymeric systems can be modulated by factors such as particle size and polymer crystallinity. doi.org

The development of nanoparticle agglomerates as dry powders for inhalation is another innovative strategy. core.ac.uk This approach combines the advantages of nanoparticles, such as improved dissolution, with the aerodynamic properties of microparticles suitable for pulmonary delivery. core.ac.uk For water-soluble drugs like this compound, which can be prone to hydrate (B1144303) formation, the use of non-aqueous solvents during the preparation of nanosuspensions is a critical consideration. core.ac.uk

Responsive Drug Release Systems

Responsive drug release systems, also known as stimuli-responsive systems, are advanced delivery platforms designed to release a therapeutic agent in response to specific triggers. wikipedia.orgrsc.org These triggers can be either endogenous (internal physiological conditions) or exogenous (external stimuli). wikipedia.org The primary goal of these systems is to achieve more precise and controlled drug delivery, targeting specific sites and minimizing off-target effects. wikipedia.orgmdpi.com

Endogenous stimuli that can be harnessed for drug release include changes in pH, redox potential, and the presence of specific enzymes. wikipedia.org For instance, the microenvironment of diseased tissues, such as tumors or sites of inflammation, often exhibits a lower pH than healthy tissue. mdpi.com Drug delivery systems can be engineered to be stable at physiological pH (around 7.4) but to degrade or undergo conformational changes in the acidic environment of the target site, thereby releasing the drug. mdpi.com

In the context of this compound, which acts by inhibiting the release of inflammatory mediators from various cells, a responsive release system could theoretically be designed to trigger drug release in the presence of inflammatory stimuli. researchgate.netpfizer.comtg.org.au For example, reactive oxygen species (ROS) are often overexpressed at sites of inflammation. frontiersin.org ROS-responsive polymers can be designed to encapsulate a drug and release it specifically in these high-ROS environments, offering a targeted therapeutic approach. frontiersin.org

Exogenous stimuli, on the other hand, are externally applied and can include changes in temperature, electric fields, or light. rsc.org These systems offer the advantage of precise external control over the timing and magnitude of drug release. rsc.org For example, thermo-responsive polymers can be designed to release their payload when the temperature is raised slightly above body temperature. mdpi.com

While the direct application of many sophisticated responsive release systems specifically for this compound is still an emerging area of research, the foundational principles are well-established. The development of such systems for pulmonary delivery faces challenges, including ensuring the biocompatibility and biodegradability of the carrier materials. doi.org However, the potential to create "smart" delivery systems that release this compound precisely when and where it is needed holds significant promise for improving the management of inflammatory airway diseases.

Q & A

Q. What are the primary mechanisms of action of nedocromil sodium in asthma management, and how are these mechanisms experimentally validated?

this compound acts as a mast cell stabilizer, inhibiting the release of inflammatory mediators (e.g., histamine, leukotrienes) from eosinophils and mast cells. Methodologies include:

  • In vitro cell studies : Preincubation of human eosinophils with this compound (10⁻³ M) reduces A23187-induced LTC₄ synthesis by 30% (IC₃₀ = 5.6 × 10⁻⁵ M), while neutrophils show no inhibition of LTB₄ .
  • Pharmacological profiling : Nedocromil induces phosphorylation of a 78,000 molecular weight protein in mast cells, potentially modulating mediator release .

Q. What methodologies are commonly employed to assess this compound's efficacy in clinical trials?

Key methodologies include:

  • Randomized Controlled Trials (RCTs) : Double-blind, placebo-controlled designs with parallel or crossover groups, focusing on lung function parameters (FEV₁, PEF) and symptom scores .
  • Outcome measures : Daytime symptom reduction, inhaled bronchodilator use, and bronchial hyperresponsiveness (e.g., histamine challenge) .
  • Meta-analyses : Aggregating data from trials with ≥15% FEV₁ reversibility to assess pooled efficacy (e.g., 15.5% improvement in maximum FEV₁ fall vs. placebo) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between long-term and short-term studies of this compound in pediatric asthma?

  • Study design critique : Short-term trials (4–12 weeks) report improved FEV₁ and symptom scores, while long-term studies (6 months–6 years) show inconsistent symptom-free days. Differences may arise from baseline severity (milder patients show less benefit) or publication bias favoring positive short-term results .
  • Methodological adjustments : Stratify analyses by asthma severity, use time-to-event models for longitudinal data, and incorporate patient-reported outcomes (e.g., parent assessments, OR = 0.5 favoring nedocromil) .

Q. What experimental approaches elucidate this compound's selective inhibition of leukotriene synthesis in eosinophils versus neutrophils?

  • Cell-specific assays : Isolate eosinophils and neutrophils from human blood, stimulate with calcium ionophores (A23187) or opsonized zymosan, and measure leukotriene production via HPLC or RIA .
  • Pharmacokinetic profiling : Vary preincubation times (5–30 minutes) and concentrations (10⁻⁹–10⁻³ M) to identify cell-type-specific IC₅₀ values .
  • Enzyme activity studies : Compare glutathione-S-transferase inhibition in eosinophils vs. neutrophils to explain differential LTC₄ vs. LTB₄ suppression .

Q. How do statistical methodologies in meta-analyses address heterogeneity in this compound trials for exercise-induced bronchoconstriction (EIB)?

  • Data aggregation : Pooling 20 RCTs (n = 280) using weighted mean differences (WMD) for FEV₁ (15.5% improvement) and PEF (15.0% improvement) with 95% confidence intervals .
  • Subgroup analysis : Stratify by EIB severity (e.g., >30% FEV₁ fall post-exercise) to identify enhanced efficacy in severe cases .
  • Bias mitigation : Exclude studies with incomplete follow-up or unblinded designs to reduce "apples-to-oranges" comparisons .

Methodological Considerations Table

Research Aspect Key Metrics Evidence Sources
Leukotriene InhibitionIC₃₀ = 5.6 × 10⁻⁵ M (eosinophils)
Clinical Efficacy (EIB)WMD FEV₁: 15.5% (95% CI: 13.2–18.1)
Pediatric Asthma OutcomesParent-assessed efficacy OR = 0.5
Safety ProfileAdverse effects limited to unpleasant taste

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-Aminophenyl)-6,7-dimethoxy-2-methylaminoquinazoline
4-(3-Aminophenyl)-6,7-dimethoxy-2-methylaminoquinazoline
Nedocromil sodium
4-(3-Aminophenyl)-6,7-dimethoxy-2-methylaminoquinazoline
Nedocromil sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.